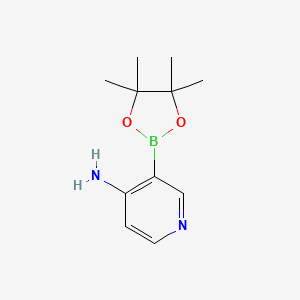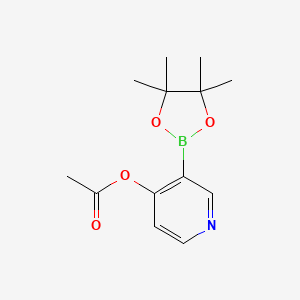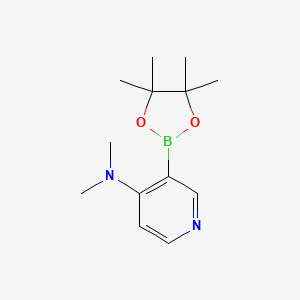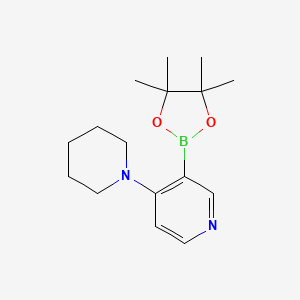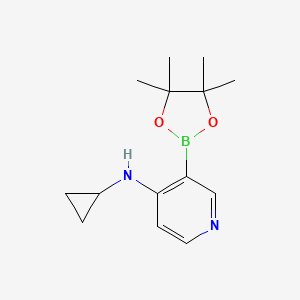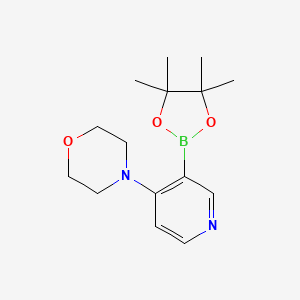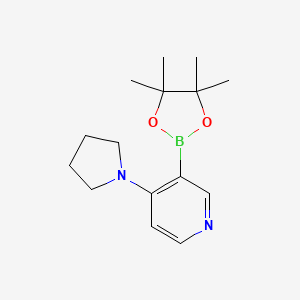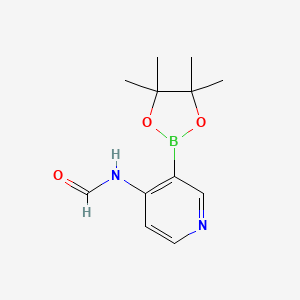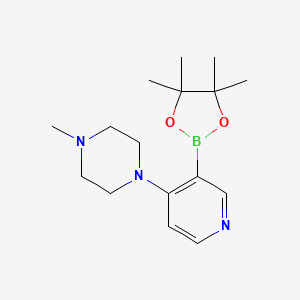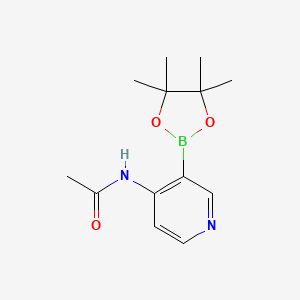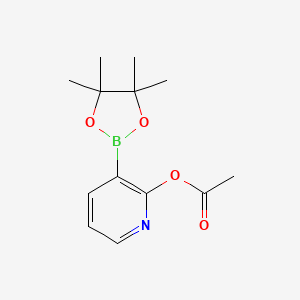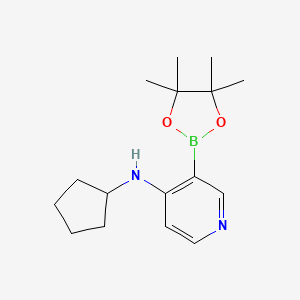
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (4-CPA-3-BAPE) is an organic compound that has been used in various scientific and industrial applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and boronic acid, a type of organic acid. 4-CPA-3-BAPE is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 124°C. It is an important precursor in the synthesis of other compounds and has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is responsible for its catalytic activity. It is believed that the boronic acid group acts as a Lewis acid, which can facilitate the formation of covalent bonds between the reactants. This is believed to be the mechanism by which 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester catalyzes various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not well understood. However, it is believed that 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may have some anti-inflammatory and anti-oxidant effects. In addition, 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to inhibit the growth of certain cancer cell lines in vitro. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments include its high reactivity, low cost, and ease of handling. It is also a relatively safe compound and does not have any known toxic effects. The main limitation of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is that it is sensitive to air and moisture and must be stored in an airtight container.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its use as a catalyst in various reactions. In addition, further research into its applications in organic chemistry, biochemistry, and pharmaceuticals is needed. Finally, research into the development of new synthesis methods for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is also needed.
Synthesemethoden
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is synthesized by a reaction between 4-cyclopentylaminopyridine and 3-boronic acid pinacol ester. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide at temperatures ranging from 0°C to 70°C. The reaction is catalyzed by a base such as triethylamine or pyridine. The reaction is usually complete within 1 to 2 hours. The product is then isolated by filtration and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been studied extensively due to its wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, organic dyes, and pharmaceuticals. It has also been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in various reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLOTTZMTVNNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

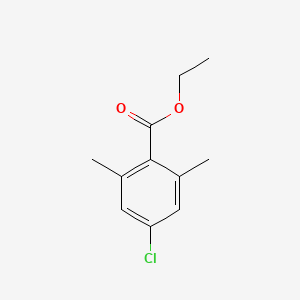

![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
